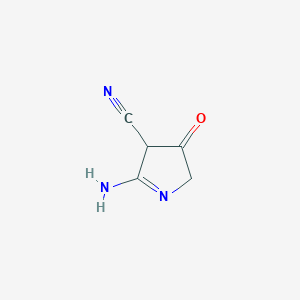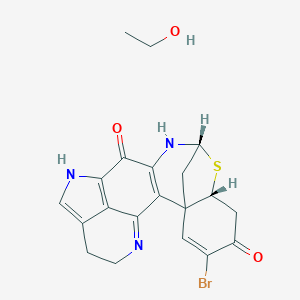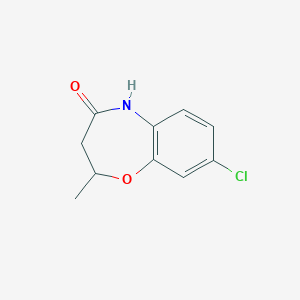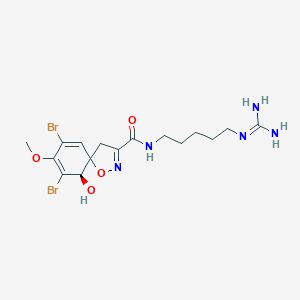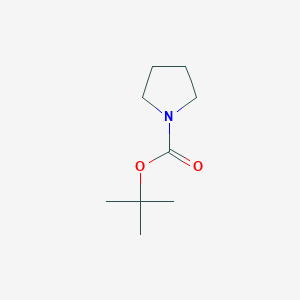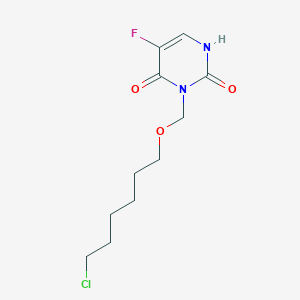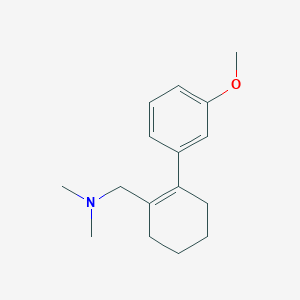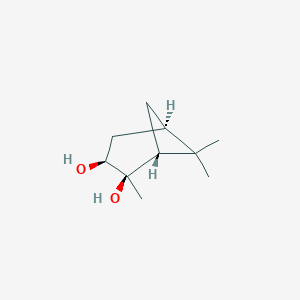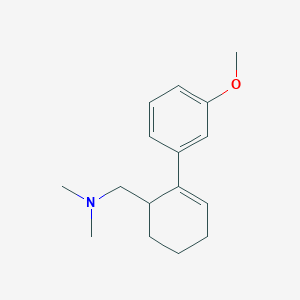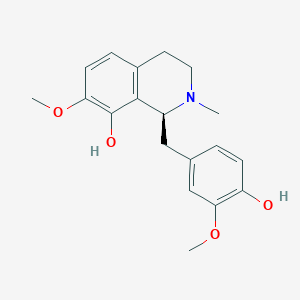
Isocrasifoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocrasifoline is a naturally occurring alkaloid that has been found to have potential therapeutic applications. It is a member of the aporphine family of alkaloids and is found in plants such as Cassytha filiformis and Annona squamosa. Isocrasifoline has been the subject of several scientific studies due to its interesting chemical properties and potential benefits.
Mécanisme D'action
The mechanism of action of isocrasifoline is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. Isocrasifoline has also been found to induce apoptosis, which is a process that leads to the death of cancer cells.
Effets Biochimiques Et Physiologiques
Isocrasifoline has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce inflammation in the body. Isocrasifoline has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using isocrasifoline in lab experiments is that it is a natural compound that can be extracted from plants. This makes it more cost-effective and environmentally friendly compared to other synthetic compounds. However, one of the limitations of using isocrasifoline is that it is not readily available in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on isocrasifoline. One direction is to further investigate its potential as a cancer treatment. Studies have shown promising results, and further research could lead to the development of new cancer therapies. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent. Isocrasifoline has shown potential in these areas, and further research could lead to the development of new treatments for inflammatory and oxidative stress-related diseases.
Conclusion:
Isocrasifoline is a naturally occurring alkaloid that has potential therapeutic applications. It has been the subject of several scientific studies, and its anti-cancer, anti-inflammatory, and antioxidant properties have been explored. While there are limitations to its use in lab experiments, the future directions for research on isocrasifoline are promising. Further exploration of its potential as a cancer treatment and anti-inflammatory and antioxidant agent could lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
Isocrasifoline can be synthesized through several methods. One of the most common methods is the extraction of the alkaloid from plants that naturally contain it. Another method involves the use of chemical synthesis techniques. Chemical synthesis of isocrasifoline involves the use of various reagents and solvents to create the alkaloid in a laboratory setting.
Applications De Recherche Scientifique
Isocrasifoline has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of isocrasifoline is in the treatment of cancer. Studies have shown that isocrasifoline has anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
135213-48-8 |
|---|---|
Nom du produit |
Isocrasifoline |
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(1S)-1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C19H23NO4/c1-20-9-8-13-5-7-16(23-2)19(22)18(13)14(20)10-12-4-6-15(21)17(11-12)24-3/h4-7,11,14,21-22H,8-10H2,1-3H3/t14-/m0/s1 |
Clé InChI |
HQWZPWYHADPXQD-AWEZNQCLSA-N |
SMILES isomérique |
CN1CCC2=C([C@@H]1CC3=CC(=C(C=C3)O)OC)C(=C(C=C2)OC)O |
SMILES |
CN1CCC2=C(C1CC3=CC(=C(C=C3)O)OC)C(=C(C=C2)OC)O |
SMILES canonique |
CN1CCC2=C(C1CC3=CC(=C(C=C3)O)OC)C(=C(C=C2)OC)O |
Synonymes |
isocrasifoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



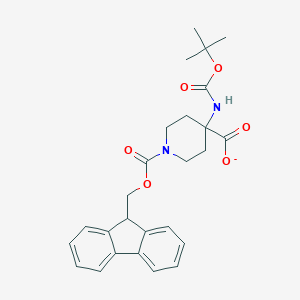

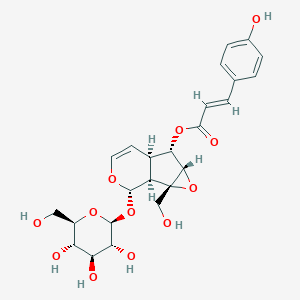
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
